1-Allylcyclopropanecarboxylic acid

Descripción general

Descripción

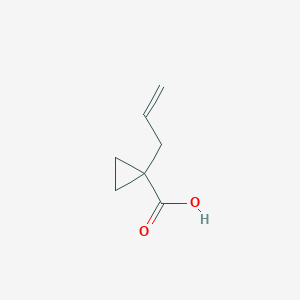

1-Allylcyclopropanecarboxylic acid is an organic compound with the molecular formula C7H10O2 It is characterized by a cyclopropane ring substituted with an allyl group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Allylcyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclopropanecarboxylic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions: 1-Allylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 1-allylcyclopropanecarboxylic acid exhibits various biological activities, making it an attractive candidate for drug development and agricultural applications.

Medicinal Chemistry

ACCA has been explored for its potential in synthesizing spirocyclic compounds that are relevant in drug discovery. These spirocyclic structures often demonstrate enhanced biological activity due to their unique three-dimensional conformations. For instance:

- Spirocyclic Pyrrolidines : Recent studies have shown that derivatives of ACCA can be transformed into spirocyclic pyrrolidines, which have demonstrated significant potency against various biological targets .

- Case Study : A study detailed the synthesis of spirocyclic α,α-disubstituted pyrrolidines from ACCA, highlighting their potential as advanced building blocks in medicinal chemistry. Over 5,000 derivatives were cataloged with annotated biological activities .

Agrochemistry

In agrochemistry, ACCA's derivatives are being investigated for their potential as herbicides and insecticides. The unique structure may enhance the efficacy of these compounds against specific pests while minimizing environmental impact.

Data Tables

To provide a clearer understanding of the applications and biological activities associated with this compound, the following tables summarize key findings:

Mecanismo De Acción

The mechanism of action of 1-allylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The allyl group may also participate in covalent bonding or hydrophobic interactions, affecting the compound’s overall biological activity .

Comparación Con Compuestos Similares

Cyclopropanecarboxylic acid: Lacks the allyl group, making it less reactive in certain substitution reactions.

1-Aminocyclopropanecarboxylic acid: Contains an amino group instead of an allyl group, leading to different biological activities.

1-Methylcyclopropanecarboxylic acid: Substituted with a methyl group, which alters its chemical reactivity and applications

Uniqueness: 1-Allylcyclopropanecarboxylic acid is unique due to the presence of both the cyclopropane ring and the allyl group, which confer distinct chemical and biological properties.

Actividad Biológica

1-Allylcyclopropanecarboxylic acid (ACPA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and potential applications of ACPA, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its cyclopropane ring structure with an allyl group and a carboxylic acid functional group. The synthesis of ACPA typically involves the cyclization of allyl derivatives with carboxylic acids, often utilizing methods such as nucleophilic substitution or radical reactions. Various synthetic routes have been explored to optimize yield and purity, including the use of tert-butyl cyclopropanecarboxylate as a precursor .

Antimicrobial Properties

ACPA has shown promising antimicrobial activity against various bacterial strains. Studies indicate that compounds with similar structural motifs exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus (MRSA) and Enterococcus faecalis. For instance, in vitro tests demonstrated that ACPA derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | Target Organism | MIC (μg/mL) | Notes |

|---|---|---|---|

| This compound | S. aureus | 20 | Effective against MRSA |

| This compound | E. faecalis | 15 | Moderate activity observed |

Cytotoxicity and Selectivity

While ACPA exhibits antimicrobial properties, its cytotoxic effects on human cell lines have also been evaluated. The selectivity index (SI), defined as the ratio of cytotoxicity IC50 to antimicrobial MIC, is crucial in determining the safety profile of ACPA. For instance, a study reported an IC50 value of 25 μg/mL against human embryonic kidney cells, suggesting moderate toxicity at higher concentrations .

| Cell Line | IC50 (μg/mL) | Selectivity Index |

|---|---|---|

| HEK-293 (human embryonic kidney) | 25 | >1 |

The mechanism through which ACPA exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis. Further research is required to elucidate the exact pathways involved in its antimicrobial action.

Case Study 1: Antimicrobial Efficacy

In a controlled study, ACPA was tested against a panel of clinical isolates of MRSA. The results indicated that ACPA not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics such as vancomycin. This finding highlights the potential for ACPA as an adjuvant in antibiotic therapy .

Case Study 2: Anticancer Activity

Another area of interest is the anticancer potential of ACPA. In vitro assays on lung cancer cell lines revealed that ACPA induces apoptosis at specific concentrations, with observable effects on cell cycle distribution. The compound was shown to increase the proportion of cells in the sub-G1 phase, indicative of apoptotic activity .

Propiedades

IUPAC Name |

1-prop-2-enylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-3-7(4-5-7)6(8)9/h2H,1,3-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHKQUJFRCYZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339542 | |

| Record name | 1-Allylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80360-57-2 | |

| Record name | 1-Allylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.